2-(Dimethylamino)ethyl acrylate
Overview
Description
2-(Dimethylamino)ethyl acrylate is an unsaturated carboxylic acid ester with a tertiary amino group. It is a colorless to yellowish liquid with a pungent, amine-like odor. This compound is water-miscible and plays a significant role as an acrylic monomer, imparting basic properties to copolymers .
Mechanism of Action
Target of Action
The primary target of 2-(Dimethylamino)ethyl acrylate is the formation of polymers. It is an important acrylic monomer that gives basic properties to copolymers . It is used to fabricate gold/acrylic polymer nanocomposites .
Mode of Action
This compound can undergo copolymerization with other compounds such as 2-acrylamido-2-methylpropanesulphonic acid . This interaction results in the formation of copolymers, which are substances formed by the polymerization of two different monomers.
Biochemical Pathways
The biochemical pathway of this compound involves the process of polymerization. This compound forms homopolymers and copolymers with acrylic acid and its salts, amides, and esters, as well as methacrylates, acrylonitrile, maleic acid esters, vinyl acetate, chloroethene (vinyl chloride), 1,1-dichloroethene, styrene, 1,3-butadiene, unsaturated polyesters, and drying oils .
Pharmacokinetics
It is known that this compound is miscible with water and reacts with bases . It hydrolyzes rapidly to acrylic acid and dimethylaminoethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the action of this compound is the formation of polymers with basic properties . These polymers can be used in various applications, including the fabrication of gold/acrylic polymer nanocomposites .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place (less than 25 °C) . The presence of oxygen is also essential to activate the stabilizer .
Preparation Methods
2-(Dimethylamino)ethyl acrylate is typically synthesized via transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol. This reaction is catalyzed by tin compounds like stannoxanes or titanium compounds such as tetraisopropyl orthotitanate. The reaction requires the presence of inhibitors like phenothiazine to prevent polymerization. The product is then purified by vacuum distillation and stabilized with 4-methoxyphenol .
Chemical Reactions Analysis
2-(Dimethylamino)ethyl acrylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form acrylic acid and dimethylaminoethanol.
Polymerization: It can form homopolymers and copolymers with other monomers such as acrylic acid, methacrylates, and styrene.
Addition Reactions: As an α, β-unsaturated carbonyl compound, it reacts with nucleophiles in a Michael addition.
Scientific Research Applications
2-(Dimethylamino)ethyl acrylate is extensively used in various fields:
Comparison with Similar Compounds
2-(Dimethylamino)ethyl acrylate is unique due to its tertiary amino group and its ability to form stable polymers. Similar compounds include:
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethyl acrylate
- 2-(Diisopropylamino)ethyl methacrylate .
These compounds share similar reactivity but differ in their alkyl substituents, which can influence their physical and chemical properties.
Properties
IUPAC Name |
2-(dimethylamino)ethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBJAVGHACCNRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
28574-59-6 | |
Record name | Dimethylaminoethyl acrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28574-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5025100 | |
Record name | 2-(Dimethylamino)ethyl acrylate | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |
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Flash Point |
85 °F (NTP, 1992) | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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Solubility |
Insoluble (<1mg/ml) (NTP, 1992) | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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CAS No. |
2439-35-2 | |
Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |
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Record name | Dimethylaminoethyl acrylate | |
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Record name | 2-(Dimethylamino)ethyl acrylate | |
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Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |
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Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |
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Record name | 2-(Dimethylamino)ethyl acrylate | |
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Record name | 2-(dimethylamino)ethyl acrylate | |
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Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-(Dimethylamino)ethyl acrylate?
A1: this compound has the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol.
Q2: What spectroscopic techniques are used to characterize DMAEA?
A2: Researchers commonly employ 1H NMR, FTIR, and X-ray photoelectron spectroscopy to characterize the chemical composition and structure of DMAEA and its polymers. [, , , , ]
Q3: How does the hydrolysis of DMAEA influence its properties?
A3: DMAEA undergoes self-catalyzed hydrolysis in aqueous solutions, converting the dimethylaminoethyl acrylate units into negatively charged acrylic acid groups. This hydrolysis significantly impacts the polymer's properties, including its charge, hydrophilicity, and self-assembly behavior. [, , , ]
Q4: What polymerization techniques are commonly employed for DMAEA?
A4: DMAEA can be polymerized using various controlled radical polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Single-Electron Transfer Living Radical Polymerization (SET-LRP). [, , , , , , , , , ]
Q5: How does the choice of polymerization technique affect the properties of the resulting polyDMAEA?
A5: The choice of polymerization technique can significantly influence the molecular weight, polydispersity, and architecture of the resulting polyDMAEA, ultimately affecting its properties and applications. [, , , , , ]
Q6: What are some applications of DMAEA-based polymers in biomaterials?
A6: DMAEA-based polymers are explored for various biomedical applications, including drug and gene delivery, tissue engineering, and biosensing. Their pH and temperature responsiveness, along with their ability to form micelles and nanoparticles, make them attractive candidates for these applications. [, , , , , , , ]
Q7: How is DMAEA used in wastewater treatment?
A7: Polycations derived from DMAEA, like poly(this compound), are employed in wastewater treatment due to their ability to flocculate and remove pollutants from water through electrostatic interactions. []
Q8: Can DMAEA be incorporated into stimuli-responsive materials?
A8: Yes, DMAEA's tertiary amine group makes it pH-responsive. Polymers containing DMAEA can be designed to exhibit specific responses to changes in pH, such as swelling, shrinking, or changes in solubility. [, , , , , , ]
Q9: How is DMAEA used in optical sensing applications?
A9: DMAEA-containing copolymers can be incorporated into optical sensor matrices. The nanophase-separated structures of these materials allow for efficient immobilization of indicator molecules and diffusion of analytes, enabling the development of sensitive optical sensors for various compounds. [, ]
Q10: Can DMAEA-based polymers form complexes with other materials?
A10: Yes, DMAEA's tertiary amine group enables its polymers to form complexes with various materials, including metal ions, proteins, and other polymers, through electrostatic interactions, hydrogen bonding, or coordination bonds. These complexes can impart new functionalities and properties to the resulting materials. [, , , ]
Q11: What are the advantages of using DMAEA in nanoparticle synthesis?
A11: DMAEA-based polymers can act as stabilizing agents in nanoparticle synthesis, controlling the size and morphology of the resulting nanoparticles. For example, they have been used to prepare stable colloidal gold nanoparticles in aqueous solutions. [, ]
Q12: How does the composition of DMAEA copolymers impact their performance?
A12: The properties and performance of DMAEA copolymers are strongly influenced by their composition. For instance, varying the ratio of DMAEA to other monomers can fine-tune the copolymer's hydrophilicity, charge density, and stimuli-responsiveness. [, , , , , ]
Q13: What is known about the toxicity of DMAEA and its polymers?
A13: While DMAEA itself is considered toxic, the toxicity of its polymers can vary depending on factors such as molecular weight, composition, and degradation products. Further research is needed to fully understand the long-term safety and biocompatibility of specific DMAEA-based polymers. []
Q14: Are there any environmental concerns associated with DMAEA?
A14: The environmental impact of DMAEA and its polymers is an area requiring further investigation. Developing strategies for the responsible use, degradation, and recycling of these materials is crucial to mitigate potential environmental risks. [, ]
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